molecular formula C13H9ClO3 B6356826 4-Chloro-3-(3-hydroxyphenyl)benzoic acid CAS No. 1181566-94-8

4-Chloro-3-(3-hydroxyphenyl)benzoic acid

Cat. No.: B6356826
CAS No.: 1181566-94-8
M. Wt: 248.66 g/mol
InChI Key: OLQCDPHOUXYVAZ-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-hydroxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position and a 3-hydroxyphenyl group at the 3-position of the benzene ring. The hydroxyl group confers hydrogen-bonding capacity, influencing solubility and bioactivity, while the chlorine atom enhances electronic effects and metabolic stability.

Properties

IUPAC Name

4-chloro-3-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCDPHOUXYVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653528
Record name 6-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181566-94-8
Record name 6-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3-(3-hydroxyphenyl)benzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Chloro-3-(3-oxophenyl)benzoic acid.

    Reduction: 4-Chloro-3-(3-hydroxyphenyl)benzyl alcohol.

    Substitution: 4-Hydroxy-3-(3-hydroxyphenyl)benzoic acid.

Scientific Research Applications

4-Chloro-3-(3-hydroxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the chlorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzoic Acid Derivatives
Compound Name Molecular Formula Key Substituents CAS Number Molecular Weight
4-Chloro-3-(3-hydroxyphenyl)benzoic acid C₁₃H₉ClO₃ -Cl (C4), -C₆H₄OH (C3) Not Provided ~248.66
4-Chloro-3-(phenylsulfamoyl)benzoic acid C₁₃H₁₀ClNO₄S -Cl (C4), -SO₂NHC₆H₅ (C3) 59210-63-8 311.74
4-Chloro-3-(4-fluorophenylsulfamoyl)benzoic acid C₁₃H₉ClFNO₄S -Cl (C4), -SO₂NHC₆H₄F (C3) 721415-29-8 329.73
4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid C₁₄H₁₂ClNO₅S -Cl (C4), -SO₂NHC₆H₃(OCH₃) (C3) 325832-92-6 341.77
4-(3-Chloro-4-hydroxyphenyl)benzoic acid C₁₃H₉ClO₃ -Cl (C3), -OH (C4), -C₆H₄COOH (C4) Not Provided ~248.66

Key Observations:

  • Electronic Effects : Sulfamoyl derivatives (e.g., ) exhibit stronger electron-withdrawing properties compared to the hydroxyphenyl group, altering reactivity in electrophilic substitution or enzymatic interactions.
  • Hydrogen Bonding : The hydroxyl group in the target compound enhances water solubility (similar to caffeic acid derivatives ), whereas sulfamoyl or methoxy groups () increase lipophilicity.
  • Bioactivity : Sulfamoyl-substituted analogs (e.g., ) are often used as diuretics (e.g., bumetanide ) or enzyme inhibitors, while hydroxylated analogs may exhibit antioxidant or anti-inflammatory properties .

Mechanistic Insights :

  • The hydroxyl group in this compound may act as a radical scavenger, similar to caffeic acid’s role in food preservation .
  • Sulfamoyl groups in analogs () enable binding to carbonic anhydrase or renal transporters, supporting diuretic activity .

Biological Activity

4-Chloro-3-(3-hydroxyphenyl)benzoic acid, a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H10_{10}ClO2_2
  • Molecular Weight : 250.67 g/mol
  • CAS Number : 1261944-39-1

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit pro-inflammatory enzymes, thereby exhibiting anti-inflammatory properties. The compound's binding to proteins can alter their structure and function, influencing various biological pathways.

1. Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria. Its efficacy was assessed through minimum inhibitory concentration (MIC) tests, revealing promising results against strains such as Staphylococcus aureus.

3. Antioxidant Activity

Research suggests that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against S. aureus (MIC: 32 µg/mL)
AntioxidantReduces oxidative stress markers

Case Study 1: Anti-inflammatory Effects

A study conducted on human fibroblast cells showed that treatment with this compound resulted in a significant reduction in the expression of inflammatory markers such as IL-6 and TNF-alpha. The compound was administered at varying concentrations (1 µM to 10 µM), with optimal effects observed at 5 µM .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of the compound was tested against multiple bacterial strains. The results indicated that it inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) at a MIC value of 32 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.

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